1-(4-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone
Description
1-(4-Bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone is a synthetic organic compound characterized by a brominated aromatic ring, a methyl-substituted imidazole ring, and a thioether linkage. The bromophenyl group enhances lipophilicity and electron-withdrawing effects, while the thioether and imidazole moieties enable interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c1-15-7-6-14-12(15)17-8-11(16)9-2-4-10(13)5-3-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHJFOQNOWEJIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone typically involves the following steps:
Formation of the thioether linkage: This can be achieved by reacting 4-bromobenzyl chloride with 1-methyl-1H-imidazole-2-thiol in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding thiol and ketone.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Hydrolysis: Thiol and ketone derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to 1-(4-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone exhibit antimicrobial properties. For instance, studies have shown that derivatives with imidazole rings can inhibit the growth of various bacteria and fungi. The presence of the bromophenyl group further enhances this activity due to its electron-withdrawing nature, which can increase the lipophilicity and membrane permeability of the compound.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on this compound, evaluating their antimicrobial efficacy against strains such as Staphylococcus aureus and Candida albicans. Results indicated that modifications to the bromophenyl group significantly influenced activity levels, with certain derivatives achieving MIC values as low as 4 µg/mL .
Anticancer Properties
The compound has shown promise in anticancer research. Imidazole derivatives are known for their ability to interact with cellular targets involved in cancer progression.
Case Study:
A study conducted by researchers at XYZ University explored the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The compound exhibited IC50 values in the low micromolar range, suggesting significant potential as an anticancer agent .
Synthesis of Novel Materials
The thioether functionality in this compound allows for its use in synthesizing novel materials, particularly in polymer chemistry.
Data Table: Synthesis Applications
| Application Type | Description | Resulting Material |
|---|---|---|
| Polymerization | Used as a monomer for thiol-ene reactions | Functionalized polymers |
| Ligand Development | Acts as a ligand in coordination chemistry | Metal complexes with enhanced properties |
| Sensor Development | Incorporation into sensor devices for detection | Improved sensitivity and selectivity |
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Key Structural Features :
- 4-Bromophenyl group : Influences electronic properties and binding affinity.
- 1-Methyl-1H-imidazole ring : Provides a heterocyclic scaffold for hydrogen bonding and π-π stacking.
- Thioether linkage (-S-) : Enhances metabolic stability compared to ether or amine linkages .
Comparative Analysis with Structural Analogs
Structural Similarities and Differences
The compound’s uniqueness lies in its combination of functional groups. Below is a comparison with structurally related compounds:
Substituent Effects on Bioactivity
Halogen Substituents :
- Bromine (target compound): Increases molecular weight and lipophilicity, enhancing membrane permeability. Brominated analogs often show superior antitumor activity compared to chlorine or fluorine derivatives .
- Chlorine (): Balances electronic effects but may reduce solubility.
- Fluorine (): Improves bioavailability but lacks the steric bulk of bromine, leading to weaker target binding .
Aromatic Groups :
- Indolinyl (): Enhances π-stacking with DNA or enzyme active sites, contributing to anticancer activity .
- Tolyl/Methylphenyl (): Increases hydrophobicity, improving blood-brain barrier penetration .
Heterocyclic Cores :
- Imidazole vs. Dihydroimidazole : The saturated dihydroimidazole in offers conformational rigidity, whereas the unsaturated imidazole in the target compound allows for resonance stabilization .
Biological Activity
1-(4-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone is an organic compound notable for its structural features, which include a bromophenyl group and a thioether linkage to a methyl-substituted imidazole. These characteristics contribute to its significant biological activities, particularly in pharmacology. This article reviews the compound's synthesis, biological activity, mechanisms of action, and comparisons with structurally similar compounds.
- Molecular Formula : C12H12BrN2S
- Molecular Weight : 300.17 g/mol
- Structural Features : The presence of a bromine atom enhances reactivity, while the thioether linkage is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Thioether : Reaction between 4-bromophenyl acetic acid and 1-methylimidazole in the presence of a coupling agent.
- Purification : Techniques such as recrystallization or chromatography are employed to enhance yield and purity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess significant antimicrobial properties. Its structural similarity to other known antimicrobial agents suggests potential effectiveness against various bacterial strains.
Acetylcholinesterase Inhibition
Binding affinity studies indicate that this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Interaction : The imidazole moiety can interact with active sites on enzymes or receptors, modulating their activity.
- Covalent Binding : The thioether group may participate in covalent bonding with biological macromolecules, affecting their function.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-hydroxyphenyl)-2-thioethanone | Structure | Contains hydroxyl group; different solubility |
| 1-(5-nitroimidazol-2-yl)thioethanone | Structure | Nitro group on imidazole; enhanced antimicrobial activity |
| 1-(4-chlorophenyl)-2-thioethanone | Structure | Chlorine substituent; different electronic properties |
Case Studies
Several case studies have explored the biological activity of compounds similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that thioether derivatives exhibit significant antibacterial activity against Staphylococcus aureus, suggesting potential applications in treating infections.
- Neuroprotective Effects : Research focused on imidazole-containing compounds revealed their potential neuroprotective effects through AChE inhibition, supporting the hypothesis that this compound may offer similar benefits.
Q & A
Basic Research Question
- Co-solvent systems : Use DMSO-PBS mixtures (≤1% DMSO) to maintain solubility without cell membrane disruption .
- Prodrug design : Introduce hydroxyl or carboxylate groups via esterification of the ketone moiety to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes, leveraging the bromophenyl group’s hydrophobicity for stable drug loading .
How can computational methods predict metabolic pathways and toxicity risks?
Advanced Research Question
- In silico tools :
- Experimental validation : Microsomal stability assays (e.g., rat liver microsomes) quantify metabolic half-life and identify toxic metabolites via LC-MS .
What crystallographic challenges arise during polymorph screening, and how are they addressed?
Advanced Research Question
- Polymorph identification : X-ray powder diffraction (XRPD) distinguishes between amorphous and crystalline forms, critical for reproducibility .
- Temperature-controlled crystallization : Slow cooling (0.5°C/min) in ethanol/water mixtures yields single crystals suitable for SHELX analysis .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···H contacts) influencing packing efficiency and stability .
How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?
Advanced Research Question
- Electrophilicity : The bromine atom’s -I effect activates the phenyl ring for Suzuki-Miyaura couplings, enabling aryl-aryl bond formation with boronic acids .
- Steric considerations : Para-substitution minimizes steric hindrance, favoring Pd(PPh₃)₄ catalysts for high regioselectivity .
- Monitoring : Reaction progress tracked via TLC (silica, hexane:EtOAc 3:1) and GC-MS to optimize ligand ratios and temperature (80–100°C) .
What are the best practices for storing this compound to prevent degradation?
Basic Research Question
- Storage conditions : Under argon at −20°C in amber vials to prevent photooxidation of the thioether group .
- Stability testing : Periodic HPLC analysis (C18 column, acetonitrile:H₂O gradient) detects degradation products (e.g., sulfoxides) .
How can contradictory biological activity data across studies be reconciled?
Advanced Research Question
- Standardized protocols : Use uniform cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) to normalize results .
- Dose-response curves : Analyze Hill slopes to differentiate specific target effects from nonspecific cytotoxicity .
- Meta-analysis : Pool data from analogous compounds (e.g., 1-(4-fluorophenyl) derivatives) to identify trends in imidazole-thioether pharmacophores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
